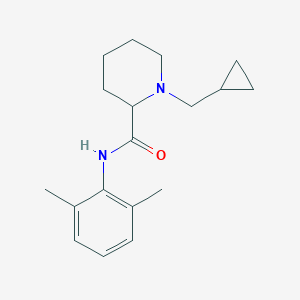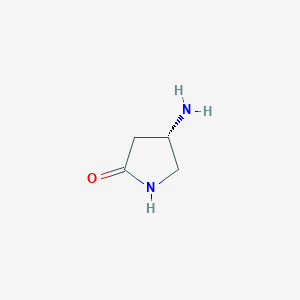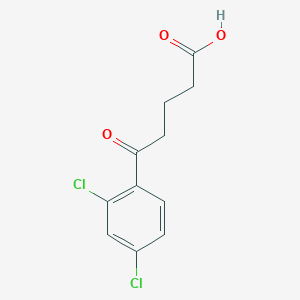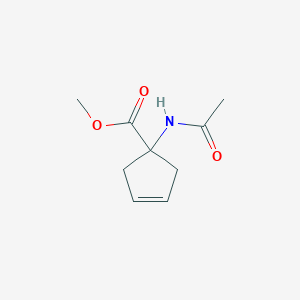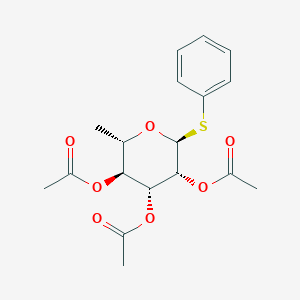
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is a synthetic carbohydrate derivative with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is primarily used in carbohydrate chemistry and structural studies due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside typically involves the acetylation of a thiorhamnopyranoside precursor. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Derivatives with different protective groups.
Applications De Recherche Scientifique
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: It is employed in the development of carbohydrate-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Comparaison Avec Des Composés Similaires
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside is unique due to its specific acetylation pattern and thioether linkage. Similar compounds include:
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside: Used in glycosylation reactions.
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Another acetylated thiosugar used in carbohydrate synthesis.
Propriétés
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJGKQRQWRZEKO-VVRBALCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
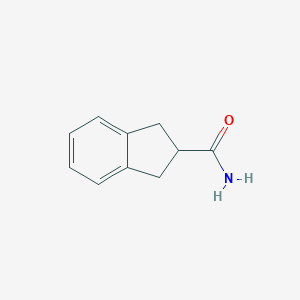

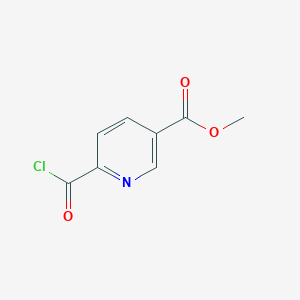
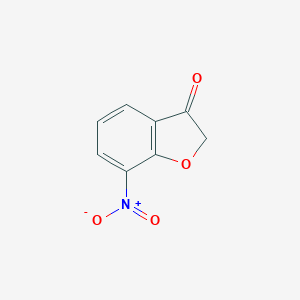


![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
